1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents to introduce the fluorophenyl moiety into the pyrrolidinone ring.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced using suitable reagents and catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-hydroxyphenyl)urea: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which could affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-17-4-2-3-15(10-17)22-19(25)21-11-13-9-18(24)23(12-13)16-7-5-14(20)6-8-16/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSSNCBYPGYOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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